Thiocarbanilic acid, S-cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylsulfanyl-n-phenyl-formamide is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a phenyl-formamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfanyl-n-phenyl-formamide typically involves the reaction of cyclohexylthiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexylsulfanyl-n-phenyl-formamide may involve the use of automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylsulfanyl-n-phenyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Cyclohexylsulfanyl-n-phenyl-formamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylsulfanyl-n-phenyl-formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenylformamide: A simpler analog without the cyclohexylsulfanyl group.
Cyclohexylformamide: Lacks the phenyl group, offering different chemical properties.
Phenylthiourea: Contains a thiourea group instead of a formamide group.
Uniqueness: 1-Cyclohexylsulfanyl-n-phenyl-formamide is unique due to the presence of both cyclohexylsulfanyl and phenyl-formamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
5394-12-7 |
---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
S-cyclohexyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) |
InChI Key |
CRHJWMVJRUJZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.